molecular formula C12H17NO B13154808 Phenyl(piperidin-3-yl)methanol

Phenyl(piperidin-3-yl)methanol

Cat. No.: B13154808
M. Wt: 191.27 g/mol
InChI Key: LRMSJSMBPXSCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(piperidin-3-yl)methanol is a chemical compound that features a phenyl group attached to a piperidine ring, which is further connected to a methanol group. Piperidine is a six-membered heterocyclic amine, widely recognized for its significance in the pharmaceutical industry due to its presence in various drug molecules . The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(piperidin-3-yl)methanol typically involves the reaction of piperidine derivatives with phenyl-containing reagents. One common method includes the hydrogenation of phenyl-substituted piperidines under mild conditions using a palladium catalyst . Another approach involves the cyclization of unsaturated intermediates in the presence of a nickel catalyst, which provides a regioselective method for preparing six-membered N-heterocycles with aromatic substituents .

Industrial Production Methods

Industrial production of this compound often employs multi-step synthesis processes that ensure high yields and purity. These methods may include the use of anhydrous ferric chloride and activated carbon to facilitate the reaction . The scalability of these processes makes them suitable for large-scale production required in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

Phenyl(piperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation, nickel catalysts for cyclization, and anhydrous ferric chloride for facilitating reactions . Reaction conditions typically involve mild temperatures and pressures to ensure selectivity and high yields.

Major Products

Major products formed from these reactions include substituted piperidines, spiropiperidines, and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

phenyl(piperidin-3-yl)methanol

InChI

InChI=1S/C12H17NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11-14H,4,7-9H2

InChI Key

LRMSJSMBPXSCCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.